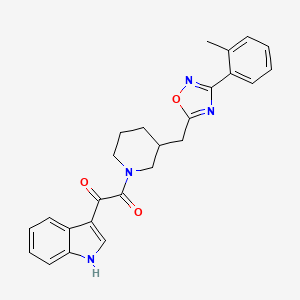
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research on indole derivatives, including compounds similar to the specified chemical structure, has shown significant promise in the field of oncology. For instance, synthesized indole derivatives were evaluated for their anticancer activity against human breast cancer cell lines, with some compounds exhibiting notable efficacy in inhibiting topoisomerase-I enzyme, a critical target in cancer therapy (N. Kumar & Sanjay K. Sharma, 2022). Such findings suggest that compounds with similar structures could be explored for their potential anticancer properties.
Drug Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of complex indole derivatives provide valuable insights into their behavior in biological systems. For example, the glycogen synthase kinase-3 inhibitor LY2090314 demonstrated rapid clearance through extensive metabolism, with its metabolites excreted predominantly via bile, indicating a high metabolic turnover rate for such compounds (M. Zamek-Gliszczynski et al., 2013). This information is crucial for understanding the disposition of related indole derivatives in drug development processes.
Synthetic Methodologies for Indole Derivatives
The synthesis of indole-based compounds, including bis(indolyl)ethanes and related structures, has been extensively studied, showcasing methodologies for creating compounds with potential therapeutic applications. For instance, a palladium-catalyzed heteroannulation approach provided a straightforward synthesis of 1,2-bis(3-indolyl)ethanes, valuable precursors to indolo[2,3-a]carbazoles, a class of compounds with significant biological activity (Lachlan M. Blair & J. Sperry, 2013). These synthetic strategies could be applicable in the development of new drugs and materials based on the chemical structure of interest.
Exploration of Molecular Properties
The investigation of novel compounds, including oxadiazole derivatives, often involves a detailed study of their molecular properties such as absorption spectra, nonlinear optical properties, and electrostatic potential. For example, the synthesis and analysis of novel compounds bearing the 1,2,4-oxadiazole moiety have provided insights into their structural and electronic properties, which are essential for designing molecules with desired biological activities (S. A. Halim & M. Ibrahim, 2021).
特性
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKAAUAQODMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)

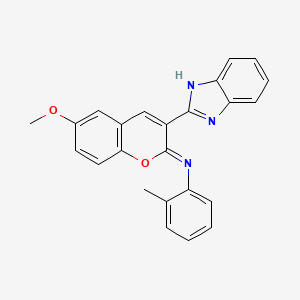
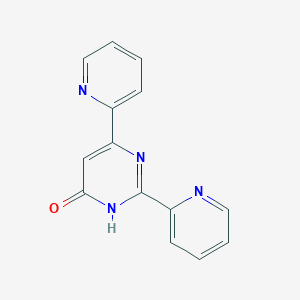
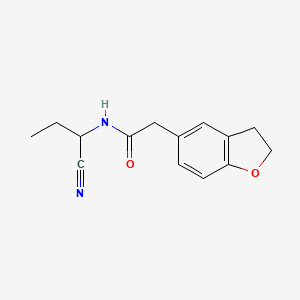
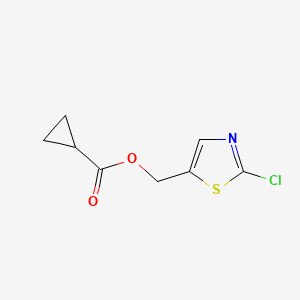


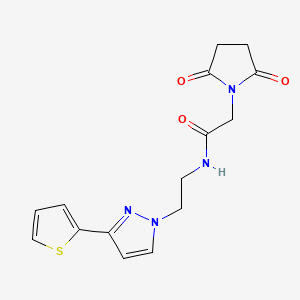
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
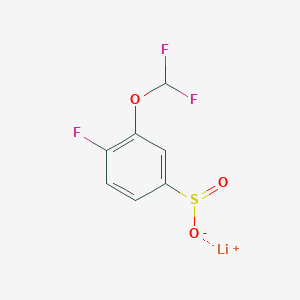
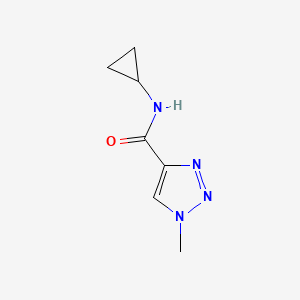
![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)